molecular formula C18H16ClN3O5 B14937587 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937587
M. Wt: 389.8 g/mol
InChI Key: MCRPWGZIDAQXOA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a chlorophenyl group, a methoxy-nitrophenyl group, and a pyrrolidine ring, making it a compound of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methoxy-nitrophenyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea
  • 1-(2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea
  • 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea

Uniqueness

1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H16ClN3O5

Molecular Weight

389.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16ClN3O5/c1-27-16-7-6-14(22(25)26)9-15(16)20-18(24)11-8-17(23)21(10-11)13-4-2-12(19)3-5-13/h2-7,9,11H,8,10H2,1H3,(H,20,24)

InChI Key

MCRPWGZIDAQXOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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